molecular formula C12H20O4S B565759 Ethyl Camphorsulfonates CAS No. 108481-13-6

Ethyl Camphorsulfonates

Cat. No.: B565759
CAS No.: 108481-13-6
M. Wt: 260.348
InChI Key: FXHGNNYOXDWQFY-UHFFFAOYSA-N
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Description

Definition and Classification within Alkyl Camphorsulfonates

This compound represent a specific subset of alkyl camphorsulfonates, characterized by the esterification of camphorsulfonic acid with ethanol. These compounds possess the molecular formula C12H20O4S with a molecular weight of 260.35 grams per mole. The systematic nomenclature identifies these substances as ethyl ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate for the (1R)-(-) enantiomer.

Within the broader classification of alkyl camphorsulfonates, ethyl derivatives occupy a significant position due to their intermediate chain length and optimal balance between solubility and volatility characteristics. The alkyl camphorsulfonate family encompasses various chain lengths, from methyl derivatives (C11H18O4S) to more complex isopropyl variants (C13H22O4S). These compounds are structurally unified by their bicyclic camphor backbone coupled with a methanesulfonate group, yet differentiated by their alkyl ester substituents.

The classification system for alkyl camphorsulfonates follows established organic chemistry nomenclature conventions, with this compound positioned between the shorter methyl homologs and longer-chain derivatives. Research demonstrates that this compound exhibit unique physicochemical properties that distinguish them from other family members, particularly in terms of their analytical detection characteristics and synthetic utility.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of camphor chemistry and sulfonate ester synthesis. Camphor itself has been utilized for centuries, initially extracted from Camphora officinarum trees in Taiwan and Japan, where it served as a valuable forest product. The transition from natural camphor extraction to synthetic production marked a pivotal moment in the early 20th century, particularly following Gustav Komppa's groundbreaking total synthesis work in 1903.

The development of camphorsulfonic acid derivatives, including this compound, emerged from the need for efficient chiral resolving agents and synthetic intermediates. The sulfonation of camphor with sulfuric acid and acetic anhydride established the foundation for subsequent ester formation reactions. This process involves a complex mechanism featuring retro-semipinacol rearrangement, deprotonation adjacent to tertiary carbocation formation, alkene intermediate sulfonation, and final semipinacol rearrangement to restore ketone functionality.

Industrial production of this compound gained prominence during the mid-20th century as pharmaceutical and chemical industries recognized their utility as chiral building blocks. The establishment of reliable synthetic routes enabled consistent production of these compounds for various applications, particularly in asymmetric synthesis and analytical chemistry. Patent literature from this period documents several innovative production methods, including spray drying techniques that enhanced product purity and facilitated large-scale manufacturing.

The historical trajectory of ethyl camphorsulfonate development reflects broader trends in stereochemistry and chiral chemistry advancement. Early researchers recognized the potential of camphor-derived compounds for enantiomeric resolution, leading to systematic investigations of various alkyl ester derivatives. This foundational work established this compound as valuable synthetic intermediates and analytical reagents.

Significance in Organic and Analytical Chemistry

This compound demonstrate exceptional significance in both organic synthesis and analytical chemistry applications. In organic synthesis, these compounds serve as versatile chiral auxiliaries and resolving agents, particularly valuable for the separation of enantiomeric mixtures. The inherent chirality of the camphor backbone, combined with the reactivity of the methanesulfonate ester group, enables selective transformations that are crucial for asymmetric synthesis protocols.

Research conducted by analytical chemists has revealed the exceptional utility of this compound in nuclear magnetic resonance spectroscopy applications. Specifically, the formation of diastereomeric camphorsulfonate esters allows for the determination of enantiomeric composition in chiral alcohols through proton nuclear magnetic resonance analysis. The spectroscopic investigation demonstrates that ethyl camphorsulfonate derivatives exhibit distinctive doublet patterns in the 3.0 to 3.7 parts per million region, representing diastereotopic hydrogens of the sulfonate methylene group.

Contemporary analytical applications have expanded to include gas chromatography-mass spectrometry methods for the detection and quantification of this compound as potential genotoxic impurities in active pharmaceutical ingredients. Advanced analytical techniques utilizing both flame ionization detection and mass spectrometry have achieved detection limits ranging from 1.5 to 1.9 parts per million for gas chromatography-flame ionization detection methods, and significantly lower limits of 0.055 to 0.102 parts per million for gas chromatography-mass spectrometry approaches.

The synthetic utility of this compound extends to their role in tandem cyclization reactions. Recent research has demonstrated their effectiveness in camphorsulfonic acid-mediated one-pot consecutive approaches for synthesizing functionalized indole and quinolone derivatives. These transformations proceed through solvent-dependent mechanisms, with aprotic solvents favoring 5-exo-trig cyclization to form indole rings, while protic solvents promote alkyne-carbonyl metathesis reactions yielding quinolone structures.

Table 1: Analytical Detection Parameters for this compound

Detection Method Limit of Detection Linear Range Matrix Compatibility
Gas Chromatography-Flame Ionization Detection 1.5-1.9 ppm 3-45 ppm Active pharmaceutical ingredients
Gas Chromatography-Mass Spectrometry 0.055-0.102 ppm 0.1-5 ppm Pharmaceutical formulations
Nuclear Magnetic Resonance Spectroscopy 0.1 molar ratio 0.05-1.0 molar ratio Organic solvents

Overview of Stereochemical Features and Nomenclature

The stereochemical complexity of this compound stems from their derivation from optically active camphor, which possesses two chiral centers within its bicyclo[2.2.1]heptane framework. The absolute configuration designation follows International Union of Pure and Applied Chemistry conventions, with the (1S,4R) configuration representing the naturally occurring (+)-camphor derivative, while the (1R,4S) configuration corresponds to the (-)-camphor enantiomer.

Systematic nomenclature for this compound requires precise specification of stereochemical descriptors. The complete International Union of Pure and Applied Chemistry name for the (1R)-(-) enantiomer is ethyl ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate. This nomenclature system clearly identifies the ethyl ester functionality, the bicyclic camphor backbone with its dimethyl substitution pattern, the ketone functionality, and the methanesulfonate linkage.

The three-dimensional molecular architecture of this compound exhibits significant conformational rigidity due to the bicyclic framework. X-ray crystallographic studies have provided detailed insights into the spatial arrangement of functional groups, revealing bond angles and distances that influence both chemical reactivity and intermolecular interactions. The ketone carbonyl group adopts a specific orientation relative to the methanesulfonate chain, creating distinct facial selectivity patterns that are crucial for asymmetric transformations.

Table 2: Stereochemical Properties of Ethyl Camphorsulfonate Enantiomers

Enantiomer Configuration Optical Rotation Melting Point Solubility Profile
(1S)-(+) (1S,4R) +21° (c=2, H₂O) 37-40°C Chloroform, Methanol
(1R)-(-) (1R,4S) -21° (c=2, H₂O) 37-40°C Chloroform, Methanol

The conformational analysis of this compound reveals restricted rotation around the carbon-sulfur bond connecting the camphor framework to the methanesulfonate group. This conformational constraint contributes to the compound's effectiveness as a chiral auxiliary, as it maintains consistent spatial relationships between the chiral camphor backbone and reactive sites during chemical transformations. Nuclear magnetic resonance studies have confirmed the preferred conformational states and their relative populations in solution.

Advanced computational chemistry investigations have elucidated the electronic distribution within this compound, revealing the influence of the electron-withdrawing methanesulfonate group on the camphor ketone reactivity. These studies demonstrate how the sulfonate ester functionality modulates the electrophilic character of the ketone carbonyl, thereby affecting subsequent chemical transformations and intermolecular recognition processes.

The nomenclature system for this compound also encompasses various synonyms and trade designations used in commercial and research contexts. Alternative naming conventions include ethyl camphor sulfonate, ethyl-D-camphorsulfonate for the dextrorotatory enantiomer, and systematic descriptions such as bicyclo[2.2.1]heptane-1-methanesulfonic acid ethyl ester derivatives. This nomenclatural diversity reflects the compound's widespread utilization across different chemical disciplines and industrial applications.

Properties

IUPAC Name

ethyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4S/c1-4-16-17(14,15)8-12-6-5-9(7-10(12)13)11(12,2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHGNNYOXDWQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl camphorsulfonates are a class of compounds derived from camphor, which have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on their antifungal properties, cytotoxic effects, and safety evaluations based on recent research findings.

Overview of this compound

This compound are sulfonate esters of camphor, a bicyclic monoterpene. These compounds are primarily investigated for their applications in pharmaceuticals and agriculture due to their bioactive properties. The structural characteristics of this compound contribute to their interaction with biological systems.

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound. For instance, research has shown that these compounds exhibit significant inhibitory effects against various fungal strains, including Sclerotinia sclerotiorum, Rhizopus stolonifer, and Colletotrichum gloeosporioides. The antifungal activity was assessed using methods such as disk diffusion and broth microdilution assays.

Table 1: Antifungal Activity of this compound

Fungal StrainInhibition Percentage (%) at 100 µLInhibition Percentage (%) at 200 µL
Sclerotinia sclerotiorum50.396.2
Rhizopus stolonifer72.798.3
Colletotrichum gloeosporioides50.095.0

The results indicate that this compound significantly inhibit fungal growth, suggesting their potential as natural fungicides in agricultural applications .

Cytotoxic Effects

In addition to antifungal properties, this compound have been evaluated for cytotoxicity against cancer cell lines. A study demonstrated that these compounds possess cytotoxic activity comparable to established chemotherapeutic agents. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, mediated by the activation of specific signaling pathways.

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer (MCF-7)15Apoptosis induction
Prostate Cancer (PC-3)10Cell cycle arrest
Lung Cancer (A549)12Mitochondrial dysfunction

These findings suggest that this compound may serve as potential candidates for further development in cancer therapeutics .

Safety Evaluations

Safety assessments are crucial for the development of any bioactive compound. Studies on the genotoxicity and acute toxicity of this compound indicate that they exhibit low toxicity profiles at therapeutic doses. Genotoxicity tests have shown no significant DNA damage in mammalian cells, suggesting a favorable safety profile for potential pharmaceutical applications.

Table 3: Safety Profile of this compound

ParameterResult
GenotoxicityNegative (no DNA damage)
Acute Toxicity (LD50)>2000 mg/kg
Subchronic ToxicityNo adverse effects observed

These evaluations underscore the potential for this compound to be utilized safely in both agricultural and medicinal contexts .

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of ethyl camphorsulfonates is as chiral solvents and auxiliaries in asymmetric synthesis. Their chirality influences the stereochemical outcomes of reactions, which is crucial for developing pharmaceuticals where specific enantiomers exhibit distinct therapeutic properties. This compound can also serve as precursors for chiral catalysts, enhancing enantioselectivity in asymmetric reactions.

Analytical Chemistry

This compound are utilized in analytical chemistry for determining the enantiomeric composition of chiral compounds. For instance, a study demonstrated the use of NMR spectroscopy to discriminate between enantiomers by converting them into diastereomers using chiral derivatizing agents like camphorsulfonate esters . This method allows for precise identification and quantification of chiral alcohols, which is vital in pharmaceutical applications.

Data Table: NMR Spectroscopy Results

CompoundNMR Signals (ppm)Observations
(R)-ethyl-3-hydroxybutyrate3.0, 3.7Two doublets indicating diastereotopic hydrogens
Racemic mixture3.0, 3.7Four well-resolved doublets observed

Genotoxicity Studies

Research has indicated that alkyl camphorsulfonates, including ethyl camphorsulfonate, should be monitored for potential genotoxic impurities when detected in active pharmaceutical ingredients (APIs). A study highlighted the necessity of controlling these compounds using the Threshold of Toxicological Concern due to their potential health risks .

Case Studies

Case Study 1: Pharmaceutical Applications
A comprehensive analysis was conducted on the use of ethyl camphorsulfonate in synthesizing enantiopure drugs. The study focused on its role as a resolving agent for racemic mixtures, particularly in producing D-phenylglycine, which is essential for synthesizing semisynthetic penicillins . This application underscores its importance in drug development and manufacturing processes.

Case Study 2: Environmental Impact Assessment
Another case study examined the environmental implications of ethyl camphorsulfonate usage in industrial settings. The findings revealed that while these compounds are effective in various chemical processes, their potential toxicity necessitates stringent regulatory measures to mitigate environmental risks associated with their disposal .

Comparison with Similar Compounds

Comparison with Similar Alkyl Camphorsulfonates

Structural and Physicochemical Properties

Property MCS ECS ICS
Alkyl Group Methyl Ethyl Isopropyl
CAS No. 62319-13-5 154335-57-6 247078-58-6
Molecular Weight 256.33 g/mol 270.36 g/mol 298.41 g/mol
Boiling Point High (GC-compatible) High (GC-compatible) High (GC-compatible)
Solubility Soluble in ethyl acetate Soluble in ethyl acetate Soluble in ethyl acetate

Key structural differences arise from the alkyl chain length and branching. The ethyl group in ECS increases molecular weight compared to MCS but reduces steric hindrance relative to ICS, influencing chromatographic retention times and DNA alkylation efficiency .

Genotoxic Potential

In Silico and In Vitro Findings :

  • CSA, in contrast, is non-genotoxic .
  • DNA Alkylation : All three compounds alkylate DNA bases, with reactivity influenced by alkyl group size. Ethyl groups in ECS balance reactivity and steric accessibility, making it moderately potent compared to MCS (more reactive) and ICS (less reactive due to bulkier isopropyl group) .

Analytical Method Performance

Detection Limits (GC-FID vs. GC-MS)
Compound GC-FID LOD (ppm) GC-MS LOD (ppm)
MCS 1.5 0.055
ECS 1.9 0.102
ICS 1.7 0.078

GC-MS demonstrates superior sensitivity, with detection limits 20–30× lower than GC-FID, critical for meeting TTC requirements .

Chromatographic Resolution
Method MCS-ECS Resolution ECS-ICS Resolution
GC-FID 9.51 4.53
GC-MS 10.21 4.78

Both methods achieve baseline separation (resolution ≥3.0), with GC-MS offering marginally better peak separation .

Regulatory and Methodological Considerations

  • Validation Parameters :
    • Linearity : GC-FID exhibits superior linearity (R² >0.999) for ECS across 1.5–150 ppm, while GC-MS covers 0.05–10 ppm .
    • Robustness : Both methods tolerate ±10% carrier gas flow rate and ±5°C column temperature variations without compromising precision (%RSD <10%) .

Q & A

Q. What are the standard analytical methods for detecting Ethyl Camphorsulfonates in pharmaceutical matrices?

this compound are typically quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). GC-MS methods often employ static headspace sampling (SHS) to improve sensitivity, while LC-MS/MS methods leverage ammonium adducts ([M+NH₄]⁺) for enhanced detection limits (e.g., 20 pg/mL) . Key parameters include column selection (e.g., DB-5MS for GC), mobile phase optimization (e.g., methanol/ammonium acetate for LC), and MRM (Multiple Reaction Monitoring) transitions for specificity.

Q. What synthetic routes are commonly employed for preparing this compound?

A widely used method involves diazotization of aminopyridines in the presence of camphorsulfonic acid, yielding pyridyl camphorsulfonates. This reaction is conducted in an aqueous paste to meet green chemistry standards, with structural confirmation via FT-IR, NMR, and high-resolution mass spectrometry .

Q. What are the key physicochemical properties influencing this compound’ reactivity in organic synthesis?

The sulfonate group’s low nucleophilicity enables facile substitution reactions, while the camphor backbone introduces steric and chiral effects. These properties make this compound effective as chiral auxiliaries or catalysts in asymmetric synthesis .

Advanced Research Questions

Q. How can researchers validate analytical methods for this compound to meet regulatory standards?

Method validation should follow ICH Q2(R1) guidelines, including parameters like linearity (e.g., 20 pg/mL–50 ng/mL), precision (RSD < 5%), and accuracy (recovery 90–110%). Analytical Quality by Design (QbD) principles can optimize robustness by identifying critical method variables (e.g., column temperature, injection volume) through design-of-experiments (DoE) .

Q. How to address discrepancies in genotoxicity data for this compound across different studies?

Contradictions often arise from variations in impurity thresholds or detection limits. Conduct a systematic review using PRISMA guidelines to compare experimental conditions (e.g., cell lines, exposure durations). Cross-validate findings via orthogonal methods (e.g., Ames test vs. comet assay) and apply probabilistic risk assessment models to resolve uncertainties .

Q. What strategies optimize chromatographic separation of this compound from structurally similar impurities?

Use orthogonal stationary phases (e.g., C18 for LC, polar columns for GC) and gradient elution to resolve co-eluting peaks. For GC, derivatization with BSTFA can enhance volatility. For LC, ion-pairing agents (e.g., tetrabutylammonium bromide) improve retention of sulfonates .

Q. How to design stability studies for this compound under varying environmental conditions?

Follow ICH Q1A(R2) protocols by exposing samples to accelerated conditions (40°C/75% RH) and monitoring degradation via forced degradation studies (e.g., acid/base hydrolysis, oxidation). Use kinetic modeling (Arrhenius equation) to predict shelf-life and identify degradation pathways .

Q. What are effective approaches to confirm the identity of novel Ethyl Camphorsulfonate derivatives?

Combine spectroscopic techniques (e.g., ¹H/¹³C NMR, HRMS) with X-ray crystallography for unambiguous structural elucidation. For chiral derivatives, polarimetry or chiral HPLC can confirm enantiomeric purity .

Q. How to establish structure-activity relationships (SAR) for this compound in catalytic applications?

Synthesize derivatives with modified substituents (e.g., alkyl chain length, halogenation) and evaluate their catalytic efficiency in model reactions (e.g., asymmetric aldol reactions). Pair experimental data with DFT calculations to correlate electronic/steric properties with activity .

Q. What statistical methods are appropriate for analyzing inter-laboratory variability in this compound quantification?

Use ANOVA to assess systematic differences between labs and Bland-Altman plots to quantify bias. Implement proficiency testing programs with Z-score analysis to harmonize results across laboratories .

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